N-methyl-1-(naphthalen-2-yl)propan-2-amine,monohydrochloride
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Overview
Description
N-methyl-1-(naphthalen-2-yl)propan-2-amine, monohydrochloride: is a compound that belongs to the class of amphetamine-based new psychoactive substances (NPS). It is structurally related to methamphetamine, with the phenyl group of methamphetamine substituted by a naphthyl group . It has been reported to cause excessive release of serotonin and is classified as an empathogen or entactogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-1-(naphthalen-2-yl)propan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with naphthalene, which undergoes a series of reactions to introduce the amine group.
Alkylation: The naphthalene derivative is alkylated using appropriate reagents to form the propan-2-amine structure.
Methylation: The final step involves the methylation of the amine group to form N-methyl-1-(naphthalen-2-yl)propan-2-amine.
Industrial Production Methods: This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the amine group, converting it to secondary or primary amines.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Hydroxylated Derivatives: Formed through oxidation.
Secondary and Primary Amines: Formed through reduction.
Substituted Naphthalenes: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
Analytical Studies: Used in studies involving liquid chromatography and mass spectrometry to understand its metabolic pathways.
Biology:
Neurotransmitter Release: Studied for its effects on the release of serotonin, norepinephrine, and dopamine.
Medicine:
Pharmaceutical Research: Screened for potential therapeutic applications, although its use is limited due to its psychoactive properties.
Industry:
Mechanism of Action
Molecular Targets and Pathways: N-methyl-1-(naphthalen-2-yl)propan-2-amine acts as a releasing agent for serotonin, norepinephrine, and dopamine. It binds to the transporters of these neurotransmitters, causing their release into the synaptic cleft . The excessive release of these neurotransmitters leads to the empathogenic and entactogenic effects observed with this compound .
Comparison with Similar Compounds
Methamphetamine: Structurally similar but with a phenyl group instead of a naphthyl group.
N-methyl-5-(2-aminopropyl)benzofuran (5-MAPB): Another methamphetamine-based substance with a heterocyclic ring substitution.
Naphthylaminopropane: A non-neurotoxic experimental drug with a similar naphthalene structure.
Uniqueness: N-methyl-1-(naphthalen-2-yl)propan-2-amine is unique due to its naphthyl substitution, which imparts distinct pharmacological properties compared to other amphetamine-based substances .
Properties
Molecular Formula |
C14H18ClN |
---|---|
Molecular Weight |
235.75 g/mol |
IUPAC Name |
N-methyl-1-naphthalen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H17N.ClH/c1-11(15-2)9-12-7-8-13-5-3-4-6-14(13)10-12;/h3-8,10-11,15H,9H2,1-2H3;1H |
InChI Key |
BSYHSGIYKPSUGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2C=C1)NC.Cl |
Origin of Product |
United States |
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